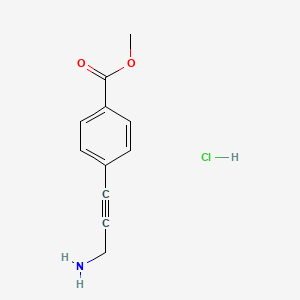

Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride

説明

“Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride” is a chemical compound with the CAS Number: 847460-43-9 . It has a molecular weight of 225.67 . The compound is stored at temperatures below -10 degrees . It comes in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO2.ClH/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12;/h4-7H,8,12H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

“Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride” is a powder . It has a molecular weight of 225.67 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.科学的研究の応用

Toward Nitroxide-Mediated Photopolymerization

Researchers have introduced a novel compound for nitroxide-mediated photopolymerization (NMP2), demonstrating its potential in polymer science. This compound, bearing a chromophore group, shows significant efficiency under UV irradiation, generating corresponding alkyl and nitroxide radicals. Such advancements could enhance polymer manufacturing processes and material properties (Guillaneuf et al., 2010).

Steric Effects on Phenethylamine Hallucinogens

In a study on the steric effects of substituents on phenethylamine hallucinogens, researchers synthesized and evaluated compounds as analogues of known psychotomimetic agents. This research contributes to understanding the structural requirements for activity in this class of compounds, offering insights into the design of new therapeutic agents (Nichols & Kostuba, 1979).

Synthesis and Properties of Hyperbranched Aromatic Polyamide

Explorations into the synthesis of hyperbranched aromatic polyamides have shown that thermal polymerization of specific monomers can yield polymers with desirable properties. These materials have applications in various fields, including coatings, adhesives, and as components in nanocomposites, due to their solubility and molecular weight characteristics (Yang, Jikei, & Kakimoto, 1999).

Amino Acid Compounds as Eco-friendly Corrosion Inhibitors

In the realm of materials science, amino acid compounds have been synthesized and studied as inhibitors for steel corrosion in acidic solutions. These inhibitors offer an eco-friendly alternative to conventional corrosion protection methods, showcasing the application of organic compounds in enhancing material durability and lifespan (Yadav, Sarkar, & Purkait, 2015).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

特性

IUPAC Name |

methyl 4-(3-aminoprop-1-ynyl)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2.ClH/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12;/h4-7H,8,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMOTLKAWNFFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-aminoprop-1-ynyl)benzoate hydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylhexanamide](/img/structure/B2737828.png)

![5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2737829.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2737831.png)

![N-[4-(2-phenylethynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2737834.png)

![Methyl 1-oxo-2-[3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoylamino]isoquinoline-4-carboxylate](/img/structure/B2737835.png)

![tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate](/img/structure/B2737838.png)

![ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2737839.png)

![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B2737846.png)

![4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2737850.png)